molecular formula C16H19F3N2O4S B7059487 1,1,1-trifluoro-N-[2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)phenyl]methanesulfonamide

1,1,1-trifluoro-N-[2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)phenyl]methanesulfonamide

Cat. No.: B7059487
M. Wt: 392.4 g/mol
InChI Key: RQUOFYXONQSVKS-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-[2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)phenyl]methanesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, a spirocyclic structure, and a methanesulfonamide moiety. It is utilized in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-[2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)aniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include the careful control of reaction conditions, purification processes such as recrystallization, and the use of advanced analytical techniques to ensure product quality .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-[2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethanesulfonyl chloride, triethylamine, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while oxidation or reduction can modify the functional groups present in the compound .

Scientific Research Applications

1,1,1-Trifluoro-N-[2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-[2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The spirocyclic structure provides rigidity, which can influence its binding affinity and specificity. The methanesulfonamide moiety can participate in hydrogen bonding and other interactions, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with trifluoromethyl groups and sulfonamide functionality, used in similar applications.

    Trifluoromethanesulfonimide: Known for its strong acidity and use in various chemical reactions.

    N,N-Bis(trifluoromethylsulfonyl)aniline: A related compound with similar reactivity and applications

Uniqueness

1,1,1-Trifluoro-N-[2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)phenyl]methanesulfonamide is unique due to its spirocyclic structure, which imparts distinct physical and chemical properties. This structure enhances its stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1,1,1-trifluoro-N-[2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O4S/c1-11-9-12(3-4-13(11)20-26(23,24)16(17,18)19)14(22)21-7-2-8-25-10-15(21)5-6-15/h3-4,9,20H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUOFYXONQSVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCOCC23CC3)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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